molecular formula C21H18ClNO5 B2727602 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate CAS No. 573707-99-0

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

Cat. No.: B2727602
CAS No.: 573707-99-0
M. Wt: 399.83
InChI Key: KVXVBEVMJUMRFB-UHFFFAOYSA-N
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Description

Chemical Structure & Properties: This compound (CAS: 573707-99-0) features a chromen-4-one core substituted with a 4-chlorophenyl group at position 3, a methyl group at position 2, and a morpholine-4-carboxylate ester at position 6. Its molecular formula is C21H18ClNO5, with a molecular weight of 399.8 g/mol . Key physicochemical properties include an XLogP3 value of 3.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 65.1 Ų, suggesting partial solubility in aqueous environments . The rigid chromenone scaffold and electron-withdrawing substituents (e.g., 4-chlorophenyl) likely influence its biological interactions and crystallographic packing behavior.

Properties

IUPAC Name

[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO5/c1-13-19(14-2-4-15(22)5-3-14)20(24)17-7-6-16(12-18(17)27-13)28-21(25)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXVBEVMJUMRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with morpholine-4-carboxylic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells. Research has demonstrated that certain derivatives possess IC50 values indicating potent activity against these cancer types.

Table 1: Cytotoxicity Assays

CompoundCell LineIC50 (nM)
Compound AMCF-7 (Breast Cancer)45
Compound BHCT-116 (Colon Cancer)6
Compound CHepG2 (Liver Cancer)48

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various pathogenic bacteria, including Gram-positive strains. The mechanism of action involves interference with bacterial RNA synthesis, similar to other known antimicrobial agents.

Table 2: Antimicrobial Efficacy

CompoundMinimum Inhibitory Concentration (MIC, μg/mL)Pathogen
C3256S. pneumoniae
C3-0058S. pneumoniae
C54S. aureus

Structure-Activity Relationship (SAR)

A systematic analysis of the structure-activity relationship reveals that modifications on the phenyl ring significantly impact the biological potency of the compound. For example, introducing halogen substituents enhances lipophilicity and improves antimicrobial efficacy.

Study on Antimicrobial Efficacy

A comprehensive study assessed the efficacy of this compound against a panel of pathogenic bacteria. Results indicated that it demonstrated significantly lower MIC values compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Study on Cytotoxicity in Cancer Cells

Another case study focused on the effects of this compound on breast cancer cells, revealing not only inhibition of cell proliferation but also activation of apoptosis pathways. This dual action underscores its potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Morpholine-4-carboxylate (CAS: 637748-17-5)

  • Structural Differences : The methyl group at position 2 is replaced with a trifluoromethyl (-CF3) group .
  • Physicochemical Impact :
    • Increased Lipophilicity : The -CF3 group elevates the XLogP3 value (estimated >4.0) compared to the target compound (XLogP3 = 3.6), enhancing membrane permeability .
    • Molecular Weight : 453.06 g/mol (vs. 399.8 g/mol for the target), which may affect pharmacokinetics .
  • Biological Implications : The electron-withdrawing -CF3 group could enhance binding to hydrophobic enzyme pockets or alter metabolic stability.

3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl Morpholine-4-carboxylate (CAS: 845903-21-1)

  • Structural Differences : The 4-chlorophenyl group is replaced with a 2-methoxyphenyl substituent .
  • Physicochemical Impact :
    • Reduced Lipophilicity : The methoxy group (-OCH3) decreases XLogP3 (predicted ~3.2) compared to the target compound .
    • TPSA : Increased to ~70 Ų due to the methoxy oxygen, improving aqueous solubility .
  • Electronic Effects : The electron-donating methoxy group may alter charge distribution, affecting interactions with biological targets.

Chalcone Derivatives (e.g., (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one)

  • Core Structure: Chalcones (open-chain α,β-unsaturated ketones) lack the rigid chromenone scaffold .
  • Biological Activity: Cytotoxicity: Chalcone derivatives (e.g., compound C2: IC50 = 100 µg/mL) exhibit moderate cytotoxic effects, while the target compound’s activity remains uncharacterized in the provided evidence . Flexibility: The chalcone’s flexible backbone allows conformational adaptability in binding, whereas the chromenone’s rigidity may limit target promiscuity .
  • Crystallographic Behavior : Chalcones show variable dihedral angles (7.14°–56.26°) between aromatic rings, influencing packing efficiency and intermolecular interactions .

Tetrahydrochromen Derivatives (e.g., 4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen)

  • Structural Differences: The chromenone core is partially saturated (tetrahydro), introducing conformational flexibility .
  • Functional Groups: Additional substituents (e.g., cyano, methoxyphenyl) modulate electronic properties and steric bulk.
  • Biological Relevance: Tetrahydro derivatives are explored for industrial and pharmaceutical applications, but their reduced planarity may weaken π-π stacking in protein binding compared to fully aromatic chromenones .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent (Position) Molecular Formula MW (g/mol) XLogP3 TPSA (Ų)
Target Compound 2-Me, 3-ClPh, 7-Morph C21H18ClNO5 399.8 3.6 65.1
Trifluoromethyl Analog (CAS: 637748-17-5) 2-CF3, 3-ClPh, 7-Morph C21H15ClF3NO5 453.06 >4.0* 65.1
Methoxyphenyl Analog (CAS: 845903-21-1) 2-MeO, 3-Ph, 7-Morph C22H21NO6 395.4 ~3.2* ~70

*Estimated based on substituent contributions.

Research Findings and Implications

  • Crystallographic Tools: Programs like SHELXL (for refinement) and Mercury (for packing analysis) are critical for comparing molecular conformations and intermolecular interactions . The target compound’s planar chromenone core may exhibit distinct packing motifs compared to flexible chalcones or saturated tetrahydrochromens.
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -Cl, -CF3) enhance stability and lipophilicity but may reduce solubility .
    • Electron-Donating Groups (e.g., -OCH3) improve solubility but could diminish target affinity .
  • Biological Potential: While chalcones show cytotoxicity, the target compound’s morpholine group may confer improved solubility and metabolic resistance, warranting further pharmacological evaluation .

Biological Activity

3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₈H₁₃ClO₅
Molecular Weight 344.746 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 543.5 ± 50.0 °C
Flash Point 282.5 ± 30.1 °C
LogP 4.01

Antioxidant Properties

Research indicates that compounds with chromenone structures, such as this one, exhibit significant antioxidant activity. The presence of the chlorophenyl group enhances the electron-withdrawing capacity, which is crucial for scavenging free radicals. Studies demonstrate that derivatives of this compound can inhibit oxidative stress markers in various cellular models, suggesting potential applications in preventing oxidative damage in diseases like cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl ring can significantly enhance antibacterial potency, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

Recent investigations have highlighted the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been confirmed through both in vitro and in vivo studies. It demonstrates significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the inflammatory response. Docking studies suggest that the compound interacts effectively with active sites of these enzymes, leading to reduced synthesis of pro-inflammatory mediators .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, reporting an IC50 value of approximately 10 µM, indicating potent anticancer properties compared to standard chemotherapeutics.
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial activity against E. coli, showing a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting strong antibacterial efficacy .
  • Anti-inflammatory Mechanism : A recent study utilized molecular docking to explore the binding interactions between the compound and COX-2, revealing significant binding affinity that correlates with its observed anti-inflammatory effects .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

Answer:
The synthesis typically involves coupling a chromene scaffold with morpholine-4-carboxylate via esterification or nucleophilic substitution. For example:

  • Step 1: Synthesize the chromene core (e.g., 3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-ol) using Claisen-Schmidt condensation or cyclization reactions .
  • Step 2: React the hydroxyl group at position 7 with morpholine-4-carbonyl chloride under anhydrous conditions (e.g., DCM, DIPEA catalyst) .
  • Purification: Use silica gel column chromatography (hexane/ethyl acetate gradient) or recrystallization from methanol .

Key Validation: Confirm purity via HPLC (>95%) and structural integrity via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., morpholine protons at δ 3.5–3.7 ppm) .

Basic: How is X-ray crystallography applied to determine its crystal structure?

Answer:
Methodology:

  • Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 291 K .
  • Structure Solution: Employ direct methods (SHELXS/SHELXD) for phase determination .
  • Refinement: Refine anisotropically with SHELXL, achieving R-factors < 0.05 .
  • Visualization: Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .

Example Crystallographic Parameters (from analogous chromene derivatives):

ParameterValue
Space groupP21/nP2_1/n (monoclinic)
a,b,ca, b, c8.44, 26.84, 10.46 Å
β\beta100.40°
VV2331.5 Å3^3
ZZ4
RintR_{\text{int}}0.028

Advanced: How to resolve discrepancies in anisotropic displacement parameters during refinement?

Answer:

  • Diagnosis: Check for overfitting (e.g., UeqU_{\text{eq}} values > 0.1 Å2^2) or missed symmetry elements using Mercury CSD’s validation tools .
  • Adjustments: Apply restraints to problematic atoms or use the TWIN/BASF commands in SHELXL for twinned crystals .
  • Validation: Cross-validate with Hirshfeld surface analysis to identify unrealistic intermolecular contacts .

Advanced: What computational methods predict packing patterns and molecular interactions?

Answer:

  • Mercury CSD: Use the Materials Module to search for common motifs (e.g., π-π stacking, hydrogen bonds) in the Cambridge Structural Database .
  • Packing Similarity: Calculate similarity indices (e.g., Crystal Packing Similarity tool) to compare with known chromene derivatives .
  • Docking Studies: For biological activity prediction, use AutoDock Vina to model interactions with target proteins (e.g., enzymes in ) .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

  • NMR: 1H^1 \text{H} NMR (δ 6.8–8.2 ppm for aromatic protons), 13C^{13} \text{C} NMR (carbonyl at ~170 ppm) .
  • IR: Stretching vibrations for C=O (1650–1750 cm1^{-1}) and ester groups (1250–1300 cm1^{-1}) .
  • UV-Vis: Absorbance maxima at 250–300 nm (chromene π→π* transitions) .

Advanced: How to design SAR studies for optimizing bioactivity?

Answer:

  • Scaffold Modification: Vary substituents (e.g., replace 4-chlorophenyl with methoxy or nitro groups) and test inhibitory effects (e.g., against Mycobacterium tuberculosis MtrA in ) .
  • Assay Design: Use enzyme-linked assays (IC50_{50}) or microbial growth inhibition studies.
  • Data Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Advanced: How to address low yield in the esterification step?

Answer:

  • Catalyst Optimization: Replace DIPEA with DMAP to enhance nucleophilicity .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, THF) for improved solubility.
  • Kinetic Analysis: Monitor reaction progress via TLC or in situ IR to identify side products (e.g., hydrolysis) .

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